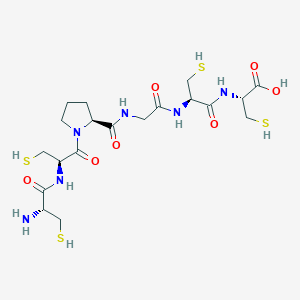
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-cysteinyl, L-prolylglycyl, and L-cysteinylL-cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves multiple steps, starting with the individual synthesis of each amino acid component. The amino acids are then linked together through peptide bonds using techniques such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins from animal sources, such as feathers or hair, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors. Alternatively, biotechnological approaches, such as microbial fermentation using genetically engineered bacteria, are being explored to produce L-cysteine in a more sustainable manner .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of cystine.
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of various substituted cysteine derivatives.
Applications De Recherche Scientifique
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves its ability to form disulfide bonds, which are crucial for the stabilization of protein structures. The thiol group in L-cysteine can undergo redox reactions, contributing to its antioxidant properties. Additionally, L-cysteine serves as a precursor for the synthesis of glutathione, a major antioxidant in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with similar redox properties.
L-Cystine: The oxidized dimer form of L-cysteine, linked by a disulfide bond.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness
Its ability to form multiple disulfide bonds makes it particularly valuable in protein engineering and stabilization .
Propriétés
Numéro CAS |
636575-87-6 |
|---|---|
Formule moléculaire |
C19H32N6O7S4 |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1 |
Clé InChI |
PCYFMDUCBPABFA-VLJOUNFMSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















